molecular formula C7H6BrNO2 B13657566 1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone

1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone

Cat. No.: B13657566
M. Wt: 216.03 g/mol
InChI Key: IBYRIKWOORITJC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxypyridine followed by acetylation. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The acetylation step can be carried out using acetic anhydride or acetyl chloride .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure .

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding aminopyridine derivative .

Scientific Research Applications

1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and hydroxyl group play crucial roles in these interactions, potentially forming hydrogen bonds or participating in electrophilic or nucleophilic reactions .

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxypyridin-4-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

4-acetyl-5-bromo-1H-pyridin-2-one

InChI

InChI=1S/C7H6BrNO2/c1-4(10)5-2-7(11)9-3-6(5)8/h2-3H,1H3,(H,9,11)

InChI Key

IBYRIKWOORITJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC=C1Br

Origin of Product

United States

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